2-(Oxiran-2-ylmethoxy)benzaldehyde
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Overview
Description
2-(Oxiran-2-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C10H10O3. It is a benzaldehyde derivative where the aldehyde group is substituted with a glycidyloxy group. This compound is known for its reactivity and versatility in organic synthesis, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Oxiran-2-ylmethoxy)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the glycidyloxy group.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-(Oxiran-2-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The glycidyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can react with the glycidyloxy group under mild conditions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Oxiran-2-ylmethoxy)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Oxiran-2-ylmethoxy)benzaldehyde involves its reactivity with various nucleophiles and electrophiles. The glycidyloxy group is particularly reactive, allowing for the formation of diverse chemical bonds. This reactivity is harnessed in synthetic chemistry to create a wide array of compounds with different functionalities.
Comparison with Similar Compounds
2-Benzyloxybenzaldehyde: Another benzaldehyde derivative with a benzyloxy group instead of a glycidyloxy group.
4-Hydroxybenzaldehyde: A benzaldehyde derivative with a hydroxyl group at the para position.
2,5-Dimethoxybenzaldehyde: A benzaldehyde derivative with methoxy groups at the ortho and para positions.
Uniqueness: 2-(Oxiran-2-ylmethoxy)benzaldehyde is unique due to the presence of the glycidyloxy group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable for creating complex molecules and exploring new chemical pathways.
Properties
CAS No. |
16315-63-2 |
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Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2-(oxiran-2-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C10H10O3/c11-5-8-3-1-2-4-10(8)13-7-9-6-12-9/h1-5,9H,6-7H2 |
InChI Key |
HZKXFLZMKWMMNG-UHFFFAOYSA-N |
SMILES |
C1C(O1)COC2=CC=CC=C2C=O |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2C=O |
Synonyms |
(R)-2-(Oxiran-2-ylMethoxy)benzaldehyde |
Origin of Product |
United States |
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